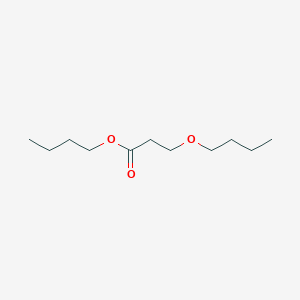

Butyl 3-butoxypropanoate

Descripción

Butyl 3-butoxypropanoate (CAS 14144-48-0) is an ester with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol. Key properties include:

Propiedades

IUPAC Name |

butyl 3-butoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-5-8-13-10-7-11(12)14-9-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOACRKLCOIODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324365 | |

| Record name | butyl 3-butoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14144-48-0 | |

| Record name | NSC406516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butyl 3-butoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid-Catalyzed Esterification

The most widely documented method involves the esterification of 3-butoxypropanoic acid with butanol using Brønsted acid catalysts. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed, with reactions typically conducted under reflux (110–120°C) for 4–6 hours. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by butanol and subsequent dehydration.

Key Parameters:

Transesterification

Alternative routes utilize transesterification of methyl or ethyl 3-butoxypropanoate with butanol. This method avoids handling corrosive carboxylic acids and is catalyzed by bases such as sodium methoxide (NaOMe).

Reaction Conditions:

Industrial Production Methods

Continuous-Flow Esterification

Industrial scales favor continuous-flow reactors to enhance efficiency. A representative process involves:

-

Pre-mixing 3-butoxypropanoic acid and butanol in a 1:2.5 molar ratio.

-

Injecting the mixture into a tubular reactor with immobilized H₂SO₄ catalyst.

-

Maintaining a residence time of 30–45 minutes at 100°C.

Advantages:

-

98% conversion achieved in 40 minutes.

-

Catalyst lifetime exceeds 1,000 hours.

Catalytic Innovations: Aluminum-Based Systems

Recent patents describe aluminum oxalate and aluminum citrate as sustainable catalysts for ester synthesis. Applied to this compound, these catalysts enable:

-

Reaction Temperature: 0–20°C (vs. 100°C for H₂SO₄).

-

Conversion: >99% with 99% selectivity.

Mechanism: Aluminum centers activate the carbonyl group via Lewis acid interactions, accelerating nucleophilic attack by butanol.

Reaction Optimization and Kinetic Analysis

Temperature Dependence

Studies comparing H₂SO₄ and aluminum catalysts reveal distinct Arrhenius behavior:

| Catalyst | Activation Energy (kJ/mol) | Optimal Temp (°C) |

|---|---|---|

| H₂SO₄ | 58.3 | 110 |

| Aluminum citrate | 34.7 | 15 |

Lower activation energies for aluminum systems enable ambient-temperature synthesis.

Solvent Effects

Solvent-free conditions dominate industrial processes, but laboratory-scale reactions sometimes employ toluene or cyclohexane to azeotropically remove water.

Comparative Data:

| Condition | Yield (%) | Reaction Time (h) |

|---|---|---|

| Solvent-free | 92 | 2.5 |

| Toluene | 89 | 3.0 |

| Cyclohexane | 85 | 3.2 |

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (20 mmHg) isolates this compound with 99.5% purity. Key parameters:

-

Boiling Point: 120–122°C at 20 mmHg.

-

Refractive Index: 1.423–1.425 (20°C).

Chromatographic Methods

Preparative GC or HPLC is employed for high-purity applications (e.g., pharmaceuticals):

| Method | Purity (%) | Throughput (g/h) |

|---|---|---|

| Fractional Distillation | 99.5 | 500 |

| Preparative HPLC | 99.9 | 50 |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Butyl 3-butoxypropanoate can undergo oxidation reactions, typically forming carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Solvent in Organic Synthesis

- Butyl 3-butoxypropanoate serves as a solvent for various organic reactions, particularly in esterification processes. Its ability to dissolve a wide range of organic compounds makes it valuable in synthesizing other chemicals.

2. Coatings and Adhesives

- The compound is utilized in formulating coatings, adhesives, and sealants due to its favorable evaporation rate and compatibility with various resins. It enhances the performance characteristics of these materials by improving adhesion and flexibility.

3. Plasticizer

- In polymer production, this compound acts as a plasticizer, improving the flexibility and workability of plastic materials. This application is crucial in manufacturing flexible films and coatings.

Biological Applications

1. Extraction and Purification

- In biological research, this compound is used as a solvent for extracting and purifying biomolecules. Its low toxicity profile makes it suitable for pharmaceutical formulations where safety is paramount.

2. Drug Formulation

- The compound's properties allow it to be incorporated into drug formulations, particularly those requiring a solvent that minimizes adverse effects on biological systems.

Industrial Applications

1. Fragrance and Flavor Production

- Due to its fruity odor, this compound is employed in the fragrance and flavor industry. It is used to enhance the scent profiles of various products, including perfumes and food additives.

2. Cleaning Agents

- The compound's solvent properties make it effective in formulating cleaning agents, where it helps dissolve grease and dirt while being less harsh than traditional solvents.

Case Studies

Case Study 1: Use as a Solvent in Esterification Reactions

In a study focused on synthesizing esters from fatty acids using this compound as a solvent, researchers reported enhanced yields compared to traditional solvents. The moderate volatility allowed for controlled evaporation during reactions, optimizing product formation.

Case Study 2: Safety Assessment in Pharmaceutical Applications

A safety assessment conducted on the use of this compound in drug formulations indicated low toxicity levels when used within recommended concentrations. Animal studies showed no significant adverse effects on health, supporting its inclusion in pharmaceutical products.

Mecanismo De Acción

The mechanism of action of butyl 3-butoxypropanoate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions or extraction processes. The ester functional group in its structure allows it to participate in esterification and hydrolysis reactions, which are crucial in many industrial and research applications .

Comparación Con Compuestos Similares

Butyl Acetate (CAS 123-86-4)

- Molecular formula : C₆H₁₂O₂

- Molecular weight : 116.16 g/mol

- Key properties :

- Boiling point: 126°C

- Vapor pressure: 11.5 mmHg at 25°C

- Density: 0.8825 g/cm³

- Odor: Fruity

- Applications : Widely used as a solvent in paints, adhesives, and coatings due to its volatility and pleasant aroma .

Comparison: Butyl 3-butoxypropanoate has a higher molecular weight, lower volatility (evidenced by its much lower vapor pressure), and higher boiling point, making it more suitable for high-temperature applications. However, butyl acetate’s lower molecular weight and higher vapor pressure make it preferable for rapid-drying formulations .

Butyl Acrylate (CAS 141-32-2)

- Molecular formula : C₇H₁₂O₂

- Molecular weight : 128.17 g/mol

- Applications: Primarily used as a monomer in polymer production (e.g., acrylic resins) .

- Toxicity : Acute oral LD₅₀ (rat) >2,000 mg/kg; LC₅₀ (inhalation, rat) >10–20 mg/L .

~39°C for butyl acrylate). Its lower vapor pressure also reduces inhalation risks. However, butyl acrylate’s role in polymer synthesis is irreplaceable in industrial chemistry .

Butylcarbitol Acetate (C₁₀H₂₀O₄)

- Molecular weight : 204.3 g/mol

- Key properties :

- Applications : High-boiling solvent in paints, cleaners, and inks; effective in water-based industrial coatings .

Comparison: Butylcarbitol acetate has similar molecular weight but higher polarity (evidenced by Hansen parameters), enabling better compatibility with polar formulations. This compound’s higher boiling point (267.7°C vs. 246.7°C) suggests superior thermal stability for specialized applications .

tert-Butyl 3-(2-Hydroxyethoxy)propanoate (CAS 133803-81-3)

- Structural similarity: 0.93 (to this compound) .

- Key properties: Limited data available, but the tert-butyl group and ether linkage may enhance hydrolytic stability.

Comparison: This compound’s structural modifications likely improve resistance to hydrolysis compared to this compound, though its applications remain unspecified .

Critical Analysis of Stability and Handling

- Butyl Acrylate : Requires stabilizers to prevent polymerization; strict handling protocols (e.g., grounding for static control) are mandatory due to flammability and sensitization risks .

- This compound: No specific stability issues reported; lower volatility reduces inhalation hazards .

- Butylcarbitol Acetate: Stable under recommended storage conditions; compatible with polar and non-polar systems .

Environmental and Regulatory Considerations

Actividad Biológica

Butyl 3-butoxypropanoate, a compound with the molecular formula and CAS Registry Number 14144-48-0, is an ester that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

This compound is characterized by its ester functional group, which plays a crucial role in its biological interactions. The compound's structure can be represented as follows:

- Molecular Weight : 202.29 g/mol

- Chemical Structure :

Toll-Like Receptor (TLR) Interaction

Research indicates that esters can act as ligands for Toll-like receptors (TLRs), particularly TLR2. TLRs are critical components of the immune system, recognizing pathogens and activating immune responses. Here are some relevant findings:

- Agonistic Activity : Certain esters have been shown to act as TLR2 agonists, leading to the activation of downstream signaling pathways that promote inflammatory responses and cytokine production .

- Cytokine Production : Activation of TLR2 can result in the upregulation of pro-inflammatory cytokines such as TNF-α and IL-12, which are essential for mounting an immune response .

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be drawn from related compounds and their observed effects.

Study 1: Structure-Activity Relationships (SAR)

A study on structure-activity relationships involving similar esters revealed that modifications to the ester chain length and functional groups significantly impact their biological activity. For instance, variations in acyl chain length influenced TLR2 activation potency . This suggests that this compound may exhibit variable activity based on structural modifications.

Study 2: Immune Response Modulation

In experiments using immune cells exposed to TLR2 agonists, researchers noted enhanced expression of CD11b and CD80/CD86 costimulatory molecules. This upregulation is vital for effective antigen presentation and subsequent immune activation . Such findings imply that this compound could potentially modulate immune responses through similar mechanisms.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What advanced spectroscopic techniques are required to analyze the stereochemical behavior of this compound in solution-phase reactions?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IG-3 column) with polarimetric detection to resolve enantiomers. Dynamic NMR studies at variable temperatures (-40°C to 60°C) reveal rotational barriers around the ester oxygen. For ultrafast processes, use time-resolved fluorescence spectroscopy with nanosecond resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.